molecular formula C13H12N4O4 B1209473 2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester

2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester

Cat. No. B1209473
M. Wt: 288.26 g/mol
InChI Key: XCUSIKFZTPRIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester is a member of triazolopyrimidines.

Scientific Research Applications

Heterocyclic Chemistry and Antiviral Agent Design

The compound's relevance in heterocyclic chemistry is significant, particularly for designing antiviral agents. The crystal structure of a related ester, ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, highlights the biological and environmental importance of N-bridged purine analogue ligands interacting with heavy metals (Fettouhi et al., 1996).

Chemical Transformations and Structural Elucidation

Chemical reactions involving triazolo[1,5-a]pyrimidines lead to the formation of various derivatives, which are characterized by spectroscopic techniques. One study detailed the formation of dihydro[1,2,4]triazolo[1,5-a]pyrimidines, emphasizing the structural elucidation through NMR and X-ray diffraction data (Britsun et al., 2006).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as amino derivatives of triazolopyrimidine, highlights the compound's versatility. These derivatives are obtained through heterocyclization processes, showcasing the potential for creating structurally diverse molecules (Vas’kevich et al., 2006).

Antibacterial Applications

The antibacterial activity of derivatives containing the triazolo[1,5-a]pyrimidine ring is another critical area of research. A study involving the synthesis and characterization of a novel pyrimidine derivative demonstrated effective antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Antioxidant Properties

Investigations into the antioxidant properties of Cu(II) coordination complexes derived from triazolo[1,5-a]pyrimidine compounds highlight another application. These studies involve analyzing the complexes' crystal structures and evaluating their antioxidant capabilities in vitro (Chkirate et al., 2020).

properties

Product Name

2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

methyl 2-[2-(furan-2-yl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C13H12N4O4/c1-7-8(6-10(18)20-2)12(19)17-13(14-7)15-11(16-17)9-4-3-5-21-9/h3-5H,6H2,1-2H3,(H,14,15,16)

InChI Key

XCUSIKFZTPRIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
Reactant of Route 5
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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
Reactant of Route 6
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2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester

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